(+)-Galanthaminyl (-)-Camphanate
Description
(+)-Galanthaminyl (-)-Camphanate (C₂₇H₃₃NO₆; molecular weight: 467.55 g/mol) is a chiral ester derivative synthesized by coupling (+)-galanthamine, a natural alkaloid with acetylcholinesterase inhibitory activity, with (-)-camphanic acid. This compound is a white crystalline solid (melting point: 198–200°C) soluble in dichloromethane . Its structural complexity arises from the stereochemical interplay between the (+)-galanthamine moiety and the (-)-camphanate group, making it valuable in enantiomeric resolution studies and asymmetric synthesis .
Properties
Molecular Formula |
C₂₇H₃₃NO₆ |
|---|---|
Molecular Weight |
467.55 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Enantiomeric Resolution : this compound’s camphanate group enables efficient separation of enantiomers via gravity column chromatography, a method validated in astaxanthin studies .
- Computational Validation : Density Functional Theory (DFT) calculations (B3LYP/6-31+G(d,p)) confirm the stereochemical stability of camphanate derivatives, supporting experimental NMR and ROA spectra .
- Synthetic Limitations : While this compound offers high enantiomeric purity, its synthesis requires multi-step purification, unlike simpler camphanate esters like (-)-Camphanate 31 .
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